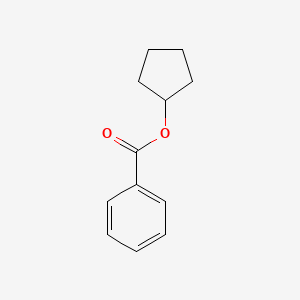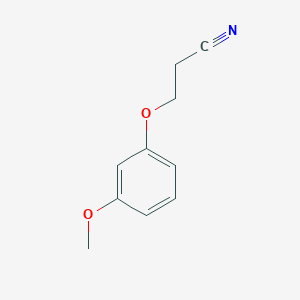
4-(10-Methylundecyl)benzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(10-Methylundecyl)benzenesulfonic acid is an organosulfur compound with the formula C18H30O3S. It is a type of alkylbenzene sulfonate, which is a class of anionic surfactants. These compounds consist of a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group. This compound is widely used in various industrial applications due to its surfactant properties .
準備方法
Synthetic Routes and Reaction Conditions
4-(10-Methylundecyl)benzenesulfonic acid is typically synthesized through the Friedel–Crafts alkylation of benzene with propylene tetramer, followed by sulfonation . The reaction involves the following steps:
Alkylation: Benzene is alkylated with propylene tetramer using a catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the sulfonation process is often carried out in continuous reactors, such as falling film reactors, to ensure efficient and consistent production . The sulfonated product is then neutralized with a base, such as sodium hydroxide, to form the corresponding sulfonate salt .
化学反応の分析
Types of Reactions
4-(10-Methylundecyl)benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can form sulfonamides, sulfonyl chlorides, and esters.
Desulfonation: The sulfonation can be reversed at high temperatures (above 220°C).
Dehydration: Dehydration with phosphorus pentoxide yields benzenesulfonic acid anhydride.
Common Reagents and Conditions
Sulfonation: Sulfur trioxide or oleum is used for sulfonation.
Neutralization: Sodium hydroxide is commonly used to neutralize the sulfonic acid.
Major Products
Sulfonamides: Formed by reacting with amines.
Sulfonyl Chlorides: Formed by reacting with phosphorus pentachloride.
Esters: Formed by reacting with alcohols.
科学的研究の応用
4-(10-Methylundecyl)benzenesulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various organic reactions, including esterification and transesterification.
Biology: Employed in the synthesis of bioactive compounds and as a surfactant in biochemical assays.
Medicine: Utilized in the formulation of pharmaceutical drugs as a surfactant and emulsifying agent.
作用機序
The mechanism of action of benzenesulfonic acid, dodecyl-, branched primarily involves its surfactant properties. The hydrophilic sulfonate head-group interacts with water, while the hydrophobic alkylbenzene tail-group interacts with nonpolar substances, allowing it to reduce surface tension and emulsify oils and fats . This makes it effective in cleaning and detergent applications.
類似化合物との比較
Similar Compounds
Linear Alkylbenzene Sulfonates (LAS): These are similar in structure but have a linear alkyl chain instead of a branched one.
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, lacking the long alkyl chain.
p-Toluenesulfonic Acid: Another aromatic sulfonic acid with a methyl group instead of a long alkyl chain.
Uniqueness
4-(10-Methylundecyl)benzenesulfonic acid is unique due to its branched alkyl chain, which provides superior tolerance to hard water and better foaming properties compared to linear alkylbenzene sulfonates . the branched structure also makes it less biodegradable, which has led to environmental concerns .
特性
CAS番号 |
68411-32-5 |
|---|---|
分子式 |
C18H30O3S |
分子量 |
326.5 g/mol |
IUPAC名 |
4-(10-methylundecyl)benzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S/c1-16(2)10-8-6-4-3-5-7-9-11-17-12-14-18(15-13-17)22(19,20)21/h12-16H,3-11H2,1-2H3,(H,19,20,21) |
InChIキー |
NLIZZNXFRGDAMS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
正規SMILES |
CC(C)CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















